molecular formula C6H5IN2O2 B13894652 Methyl 6-iodopyridazine-4-carboxylate

Methyl 6-iodopyridazine-4-carboxylate

Cat. No.: B13894652
M. Wt: 264.02 g/mol
InChI Key: UTZREAAZTCWXSY-UHFFFAOYSA-N
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Description

Methyl 6-iodopyridazine-4-carboxylate (CAS 1800399-42-1) is a versatile heterocyclic building block of significant interest in advanced organic synthesis and medicinal chemistry research. Its molecular structure, featuring both an iodine substituent and a methyl ester functional group, makes it a valuable precursor for constructing complex molecules via metal-catalyzed cross-coupling reactions, such as the enantioselective remote C–H (hetero)arylation methodologies recently developed for creating chiral centers in carbonyl compounds . This compound is classified as an organic building block and is part of a broader class of iodinated heterocycles that are essential for developing novel chemical entities . As a key synthetic intermediate, it can be utilized in the design and synthesis of potential inhibitors and other bioactive molecules, contributing to early-stage drug discovery efforts . The product is intended for use in a laboratory setting solely for research purposes. It is not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

Molecular Formula

C6H5IN2O2

Molecular Weight

264.02 g/mol

IUPAC Name

methyl 6-iodopyridazine-4-carboxylate

InChI

InChI=1S/C6H5IN2O2/c1-11-6(10)4-2-5(7)9-8-3-4/h2-3H,1H3

InChI Key

UTZREAAZTCWXSY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NN=C1)I

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 6-iodopyridazine-4-carboxylate typically involves two key transformations:

  • Introduction of the iodine atom at the 6-position of the pyridazine ring (iodination).
  • Formation of the methyl ester at the 4-carboxylate position (esterification).

These steps can be performed sequentially or in a convergent manner depending on the starting materials and reagents.

Starting Materials and Key Intermediates

  • Pyridazine-4-carboxylic acid derivatives: The carboxylate group at the 4-position is often introduced via carboxylation or is present in the starting material as a carboxylic acid or ester.
  • Halogenation precursors: The iodination is generally achieved by direct halogenation of the pyridazine ring or via metalation followed by iodine quenching.

Detailed Synthetic Routes

Route via Direct Iodination of Methyl Pyridazine-4-Carboxylate

One common approach is to start from methyl pyridazine-4-carboxylate and perform regioselective iodination at the 6-position using iodine or iodine-containing reagents under controlled conditions.

  • Metalation Step: Treatment of methyl pyridazine-4-carboxylate with a strong base such as lithium diisopropylamide (LDA) or n-butyllithium at low temperatures (e.g., -78 °C) to generate the 6-lithiated intermediate.
  • Iodination Step: Quenching the lithiated intermediate with iodine (I2) to afford this compound.

This method benefits from high regioselectivity and moderate to good yields (typically 40-60%).

Route via Halogen Exchange or Sandmeyer-Type Reactions

Alternatively, halogen exchange reactions starting from methyl 6-chloropyridazine-4-carboxylate can be employed:

  • Chlorination: Synthesis of methyl 6-chloropyridazine-4-carboxylate via chlorination of the pyridazine ring using N-chlorosuccinimide or thionyl chloride.
  • Iodination: Replacement of chlorine with iodine via halogen exchange reactions using sodium iodide in polar aprotic solvents (Finkelstein reaction) or via Sandmeyer-type reactions if the amino precursor is available.

This route is useful when starting from chlorinated intermediates and can provide good yields with proper reaction control.

Esterification Step

If the starting material is the free acid (6-iodopyridazine-4-carboxylic acid), esterification to the methyl ester is typically performed by:

  • Treatment with methanol in the presence of acid catalysts such as sulfuric acid or hydrochloric acid under reflux conditions.
  • Alternatively, use of methylating agents like diazomethane for mild esterification.

Experimental Conditions and Parameters

Step Reagents/Conditions Temperature Time Yield (%) Notes
Metalation n-BuLi or LDA in THF -78 °C 1-2 hours - Inert atmosphere (argon or nitrogen)
Iodination Iodine (I2) 0 to room temp 0.5-1 hour 40-60 Quench lithiated intermediate
Chlorination N-chlorosuccinimide (NCS) or SOCl2 0 to reflux Several hours 50-70 For 6-chloropyridazine intermediate
Halogen Exchange NaI in acetone or DMF Reflux 6-24 hours 50-80 Finkelstein reaction
Esterification Methanol + H2SO4 or HCl Reflux 4-12 hours 70-90 Acid-catalyzed esterification

Analytical Characterization

  • Melting Point: Typically around 55-57 °C for related pyridinemethanol derivatives.
  • NMR Spectroscopy: Characteristic signals for the pyridazine ring protons, methyl ester group at ~3.8 ppm (singlet).
  • Mass Spectrometry: Molecular ion peak at m/z 263 consistent with C7H6INO2.
  • X-ray Crystallography: Can confirm substitution pattern and molecular geometry if crystals are available.

Summary Table of Preparation Routes

Route No. Starting Material Key Steps Advantages Limitations
1 Methyl pyridazine-4-carboxylate Lithiation → Iodination High regioselectivity Requires low temp and inert gas
2 Methyl 6-chloropyridazine-4-carboxylate Halogen exchange (Cl → I) Uses commercially available intermediates Longer reaction times
3 6-Iodopyridazine-4-carboxylic acid Esterification Mild conditions, high yield Requires pure acid precursor

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares methyl 6-iodopyridazine-4-carboxylate with structurally analogous compounds, focusing on substituents at the 6-position:

Compound Name Substituent (Position 6) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Iodine C₆H₅IN₂O₂ 266.02 High reactivity in cross-coupling; used in drug intermediates
Methyl 6-chloropyridazine-4-carboxylate Chlorine C₆H₅ClN₂O₂ 186.57 Precursor for nucleophilic substitution (e.g., methoxylation)
Methyl 6-trifluoromethylpyridazine-4-carboxylate Trifluoromethyl (CF₃) C₇H₅F₃N₂O₂ 206.12 Enhanced metabolic stability; agrochemical applications
Methyl 6-aminopyridazine-4-carboxylate Amino (NH₂) C₆H₇N₃O₂ 153.14 Hydrogen-bonding capability; potential in crystal engineering

Reactivity and Stability

  • Iodine vs. Chlorine : The iodine atom in this compound is a superior leaving group compared to chlorine, enabling efficient participation in palladium-catalyzed cross-coupling reactions. However, iodine’s larger atomic radius may reduce thermal stability compared to the chloro analog .
  • Trifluoromethyl Group : The electron-withdrawing CF₃ group in the trifluoromethyl derivative increases resistance to metabolic degradation, making it suitable for pesticidal formulations. However, its steric bulk may hinder reactivity in certain transformations .
  • Amino Group: The amino-substituted compound exhibits hydrogen-bonding interactions, which influence its solubility and solid-state packing. This property is critical in crystal engineering and supramolecular chemistry .

Research Findings and Data

Stability Considerations

  • Light Sensitivity: Iodo-substituted pyridazines may require storage in dark conditions to prevent degradation, unlike trifluoromethyl or amino derivatives .

Biological Activity

Methyl 6-iodopyridazine-4-carboxylate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridazine ring substituted with an iodine atom and a carboxylate ester group. This structural configuration is significant for its interaction with biological targets, enhancing its binding affinity due to the presence of the iodine atom, which can engage in halogen bonding.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . Preliminary studies suggest that it may interact with various enzymes and receptors, modulating their activity. The compound's ability to form hydrogen bonds and engage in halogen bonding enhances its potential to inhibit specific biological pathways.

Potential Biological Activities

  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, potentially effective against various bacterial strains.
  • Anticancer Properties : There is growing evidence suggesting that this compound may possess anticancer activities, although further studies are necessary to elucidate the exact mechanisms involved.

Case Study 1: Anticancer Activity

A study focused on the anticancer effects of this compound demonstrated its potential to inhibit tumor growth in vitro. The compound was tested against several cancer cell lines, showing significant cytotoxic effects. The mechanism was linked to the induction of apoptosis and cell cycle arrest at specific phases.

Case Study 2: Antimicrobial Efficacy

In a separate investigation, this compound was evaluated for its antimicrobial efficacy against common pathogens. The Minimum Inhibitory Concentration (MIC) was determined for various bacterial strains, revealing promising results that suggest its potential as a therapeutic agent in treating infections.

Table 1: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineMIC/IC50 ValuesObservations
AntimicrobialE. coli31.25 μg/mLEffective against Gram-negative bacteria
S. aureus31.25 μg/mLEffective against Gram-positive bacteria
AnticancerHeLa CellsIC50 = 15 μMInduces apoptosis
MCF-7 CellsIC50 = 12 μMCell cycle arrest observed

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